Aurora kinase inhibitor-13

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

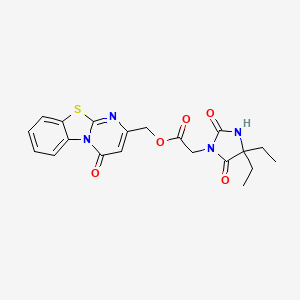

Molekularformel |

C20H20N4O5S |

|---|---|

Molekulargewicht |

428.5 g/mol |

IUPAC-Name |

(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate |

InChI |

InChI=1S/C20H20N4O5S/c1-3-20(4-2)17(27)23(18(28)22-20)10-16(26)29-11-12-9-15(25)24-13-7-5-6-8-14(13)30-19(24)21-12/h5-9H,3-4,10-11H2,1-2H3,(H,22,28) |

InChI-Schlüssel |

BUGRRQSZUDQNKE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(C(=O)N(C(=O)N1)CC(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2)CC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Aurora kinase inhibitors, a class of small molecules with significant potential in oncology. Due to the ambiguity of the designation "Aurora kinase inhibitor-13," this document will focus on two well-characterized and clinically relevant examples: Barasertib (B1683942) (AZD1152-HQPA), a highly selective Aurora kinase B inhibitor, and AMG 900, a potent pan-Aurora kinase inhibitor. We will delve into their molecular interactions, cellular consequences, and the experimental methodologies used to elucidate their function.

Core Mechanism of Action: Disrupting Mitotic Progression

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in regulating cell division.[1] Their three isoforms—Aurora A, B, and C—have distinct but crucial functions during mitosis.[1][2] Aurora kinase inhibitors primarily function by competitively binding to the ATP-binding pocket of the kinase, thereby blocking its enzymatic activity and the downstream phosphorylation of key substrates essential for mitotic progression.[3][4]

Barasertib (AZD1152-HQPA): A Selective Strike Against Aurora Kinase B

Barasertib, the active metabolite of the prodrug AZD1152, is a highly potent and selective inhibitor of Aurora kinase B.[5][6][7] Aurora B is a key component of the chromosomal passenger complex (CPC), which is critical for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis.[1][8]

By inhibiting Aurora B, barasertib disrupts these processes, leading to a cascade of cellular events:

-

Inhibition of Histone H3 Phosphorylation: A primary and specific substrate of Aurora B is histone H3 at serine 10.[9] Inhibition of this phosphorylation event is a key biomarker of Aurora B inhibitor activity.[9]

-

Chromosome Misalignment and Endoreduplication: The disruption of the SAC leads to a failure in proper chromosome segregation.[1][5][10] Cells bypass the mitotic checkpoint, exit mitosis without proper cell division (a process called endoreduplication), and become polyploid, containing multiple copies of their genome (e.g., 4N or 8N DNA content).[5][7][11][12]

-

Apoptosis: The accumulation of genomic instability and polyploidy ultimately triggers programmed cell death (apoptosis).[5][6][7][12]

AMG 900: A Pan-Aurora Kinase Inhibitor

AMG 900 is a potent inhibitor of all three Aurora kinase isoforms (A, B, and C).[13][14] While it shares the core mechanism of disrupting mitosis with barasertib through Aurora B inhibition, its broader activity against Aurora A introduces additional effects. Inhibition of Aurora A, which is involved in centrosome maturation and spindle assembly, can lead to defects in mitotic spindle formation, resulting in monopolar or multipolar spindles.[1][2] The combined inhibition of Aurora A and B by AMG 900 results in a potent anti-proliferative effect, leading to aborted cell division and subsequent cell death.[2][13] A notable feature of AMG 900 is its activity in tumor cell lines that have developed resistance to other anti-mitotic agents like taxanes.[2][15]

Quantitative Data: Potency and Selectivity

The following tables summarize the in vitro potency of barasertib and AMG 900 against Aurora kinases.

Table 1: Inhibitory Potency of Barasertib (AZD1152-HQPA)

| Target | Assay Type | IC50 / Ki | Reference |

| Aurora B | Cell-free | 0.37 nM (IC50) | [6] |

| Aurora B | Cell-free | 0.36 nmol/L (Ki) | [5] |

| Aurora A | Cell-free | 1,369 nmol/L (Ki) | [5] |

Table 2: Inhibitory Potency of AMG 900

| Target | Assay Type | IC50 | Reference |

| Aurora A | Cell-free | 5 nM | [13] |

| Aurora B | Cell-free | 4 nM | [13] |

| Aurora C | Cell-free | 1 nM | [13] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of Aurora kinase inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against a purified kinase.

Methodology:

-

A standardized homogenous time-resolved fluorescence (HTRF) assay is commonly used.[13]

-

The reaction mixture contains the purified Aurora kinase enzyme, a peptide substrate, and ATP.[13]

-

The inhibitor, at varying concentrations, is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period.

-

The level of substrate phosphorylation is quantified using fluorescence-based detection.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

-

Tumor cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the Aurora kinase inhibitor or a vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using various methods, such as:

-

Fluorescence-based cell count imaging: This method uses fluorescent dyes to stain live and dead cells, which are then counted using an automated imaging system.[15]

-

Colony formation assay: Cells are treated with the inhibitor for a shorter period, then allowed to grow into colonies for 10-14 days. The number of colonies is then counted.[11]

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Human tumor cells are implanted subcutaneously into immunodeficient mice.[5][11]

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The Aurora kinase inhibitor is administered to the treatment group, typically via oral gavage or intravenous injection, at a defined dose and schedule.[15][16] The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.[11]

-

At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the level of phosphorylated histone H3.[15][16]

Visualizing the Mechanism and Workflow

Signaling Pathway of Aurora B Inhibition

Caption: Mechanism of Aurora B inhibition by Barasertib.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical workflow for evaluating Aurora kinase inhibitors.

References

- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]

- 4. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]

- 5. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Facebook [cancer.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

Technical Guide: Cmpd-13, a DFG-out Stabilizing Inhibitor of Aurora A Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cmpd-13, a potent and selective inhibitor of Aurora A kinase. Cmpd-13 is notable for its mechanism of action, which involves the stabilization of the "DFG-out" conformation of the kinase, a feature associated with enhanced inhibitor potency and selectivity. This document details the quantitative biochemical and cellular activity of Cmpd-13, provides comprehensive experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Aurora A Kinase and the DFG-out Conformation

Aurora A is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[1] Its activity is essential for centrosome maturation and separation, bipolar spindle assembly, and proper chromosome segregation.[1] Overexpression of Aurora A is frequently observed in a wide range of human cancers and is often correlated with poor prognosis, making it an attractive target for cancer therapy.[1]

Protein kinases, including Aurora A, possess a conserved "DFG" (Asp-Phe-Gly) motif within their activation loop. This motif can adopt two principal conformations: "DFG-in" and "DFG-out". The DFG-in state is typically associated with the active conformation of the kinase, where the aspartate residue coordinates with ATP. In contrast, the DFG-out conformation represents an inactive state where the phenylalanine residue of the motif occupies the ATP-binding pocket. Small molecule inhibitors that preferentially bind to and stabilize the DFG-out conformation are of significant interest in drug discovery as they often exhibit higher selectivity and can overcome certain mechanisms of drug resistance.

Cmpd-13: A Potent DFG-out Inhibitor of Aurora A

Cmpd-13 is a novel pyrimidine-based small molecule inhibitor designed to target Aurora A kinase by stabilizing its DFG-out conformation.[2] This mechanism of action contributes to its potent inhibitory activity and its ability to modulate downstream signaling pathways, notably by destabilizing the MYC-family oncoproteins, which are critical drivers in many cancers.[2]

Quantitative Biological Activity of Cmpd-13

The inhibitory activity of Cmpd-13 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of Aurora Kinases by Cmpd-13

| Target Kinase | IC50 (nM) |

| Aurora A | 1.2 |

| Aurora B | 3.5 |

Data sourced from "Discovery of a Long Half-Life AURKA Inhibitor to Treat MYC-Amplified Solid Tumors as a Monotherapy and in Combination with Everolimus"[2]

Table 2: Cellular Proliferation Inhibition by Cmpd-13 in MYC-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | c-MYC/N-MYC Status | IC50 (nM) |

| NCI-H82 | Small Cell Lung Cancer | c-MYC Amplified | 150 |

| SK-N-BE(2) | Neuroblastoma | N-MYC Amplified | 180 |

| NCI-H446 | Small Cell Lung Cancer | c-MYC Amplified | < 200 |

Data sourced from "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins"[3] and "Discovery of a Long Half-Life AURKA Inhibitor to Treat MYC-Amplified Solid Tumors as a Monotherapy and in Combination with Everolimus"[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Cmpd-13.

Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[4][5][6][7][8]

Materials:

-

Recombinant human Aurora A and Aurora B kinase

-

Kemptide (LRRASLG) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Cmpd-13 (or other test inhibitors)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of Cmpd-13 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted Cmpd-13 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase (e.g., 2.5 ng/µL Aurora A) and substrate (e.g., 100 µM Kemptide) in Kinase Assay Buffer.

-

Initiate the reaction by adding 2.5 µL of ATP solution (e.g., 100 µM) in Kinase Assay Buffer.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Cmpd-13 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Materials:

-

Cancer cell lines (e.g., NCI-H82, SK-N-BE(2))

-

Complete cell culture medium

-

Cmpd-13

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Cmpd-13 (typically for 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.

Western Blot Analysis for MYC and Aurora Kinase Pathway Proteins

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.[11][12][13]

Materials:

-

Cancer cell lines

-

Cmpd-13

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-N-MYC, anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with Cmpd-13 for the desired time, then wash with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the Aurora A signaling pathway, the experimental workflow for Cmpd-13 characterization, and the logical relationship of its binding mechanism.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. AURORA A Kinase Enzyme System Application Note [promega.sg]

- 5. promega.co.uk [promega.co.uk]

- 6. carnabio.com [carnabio.com]

- 7. promega.com [promega.com]

- 8. Aurora A Kinase Enzyme System [promega.sg]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to Pyrimidine-Based Aurora Kinase Inhibitors

For Immediate Release

[City, State] – [Date] – The relentless pursuit of targeted cancer therapies has led to a significant focus on the Aurora kinase family, pivotal regulators of cell division. Their over-expression in a multitude of cancers has made them a prime target for therapeutic intervention. This technical guide delves into the discovery and development of pyrimidine-based Aurora kinase inhibitors, a promising class of molecules that have shown considerable potential in preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core scientific data, experimental methodologies, and the intricate signaling pathways involved.

Introduction: The Role of Aurora Kinases in Carcinogenesis

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in orchestrating the complex process of mitosis.[1] Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is essential for chromosome segregation and cytokinesis.[2][3] Given their fundamental role in cell proliferation, the aberrant expression of these kinases can lead to genomic instability, a hallmark of cancer. Consequently, inhibiting Aurora kinases has emerged as a promising strategy for cancer treatment.[2] The pyrimidine (B1678525) scaffold has proven to be a versatile and effective core structure for the design of potent and selective Aurora kinase inhibitors.[4]

Quantitative Analysis of Pyrimidine-Based Aurora Kinase Inhibitors

The development of pyrimidine-based inhibitors has yielded several promising compounds with potent activity against Aurora kinases. The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of key pyrimidine-based compounds against Aurora kinases A, B, and C, as well as their anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors

| Compound | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Reference(s) |

| Tozasertib (VX-680/MK-0457) | 0.6 (Ki) | 18 (Ki) | 4.6 (Ki) | [5] |

| Danusertib (PHA-739358) | 13 (IC50) | 79 (IC50) | 61 (IC50) | [6] |

| AZD1152-HQPA (Barasertib) | 1369 (Ki) | 0.36 (Ki) | - | [7] |

| Alisertib (MLN8237) | 1.2 (IC50) | - | - | [4] |

| ENMD-2076 | 14 (IC50) | 350 (IC50) | - | [8] |

| PF-03814735 | 0.8 (IC50) | 5 (IC50) | - | [9] |

| Compound 12a | 309 (IC50) | 293 (IC50) | - | [10] |

| Compound 38j | 7.1 (IC50) | 25.7 (IC50) | - | [4] |

| Compound 41l | 9.3 (IC50) | 2.8 (IC50) | - | [4] |

| HLM-8598 | 73 (IC50) | 5400 (IC50) | - | [1] |

Table 2: Anti-proliferative Activity of Pyrimidine-Based Aurora Kinase Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Tozasertib (VX-680/MK-0457) | Various | Clear Cell Renal Carcinoma | <10 | [11] |

| Danusertib (PHA-739358) | K562, BV173, HL60 | Leukemia | Dose-dependent reduction | [6] |

| AZD1152 | HL-60, NB4, MOLM13, PALL-2, MV4-11, EOL-1, K562 | Leukemia | 0.003 - 0.04 | [12] |

| Compound 13 | NCI-H526, NCI-H209 | Small-Cell Lung Cancer | <0.1 | [13] |

| Compound 12a | HCT-116 | Colon Cancer | 1.31 | [10] |

| Compound 12a | A549 | Lung Cancer | 12.05 | [10] |

| Compound 12a | MCF-7 | Breast Cancer | 20.53 | [10] |

| Compound 38j | U937 | Leukemia | 0.012 | [4] |

| Compound 41l | A-549 | Lung Cancer | 0.89 | [4] |

| Compound 41l | HeLa | Cervical Cancer | 2.27 | [4] |

| Compound 41l | LoVo | Colon Cancer | 11.41 | [4] |

| Compound 41l | HepG2 | Liver Cancer | 5.73 | [4] |

Key Signaling Pathways

The intricate regulation of mitosis by Aurora kinases involves a complex network of upstream activators and downstream effectors. Understanding these pathways is crucial for elucidating the mechanism of action of their inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. excelra.com [excelra.com]

- 3. What is the hit to lead process in drug discovery? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hit to lead - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Aurora Kinase Inhibitors and the MYC Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC family of proto-oncogenes, including c-MYC and N-Myc, are transcription factors that are frequently deregulated in a wide range of human cancers. These proteins play a pivotal role in controlling cell growth, proliferation, and metabolism. Due to their potent oncogenic activity, the cellular levels of MYC proteins are tightly regulated, primarily through the ubiquitin-proteasome system. A key regulator of MYC protein stability is the Aurora kinase family, particularly Aurora A. This technical guide provides a comprehensive overview of the interplay between Aurora kinases and the MYC degradation pathway, with a focus on the mechanism of action of Aurora kinase inhibitors.

While a compound designated "Aurora kinase inhibitor-13" has been identified with an IC50 of 2.3 μM for Aurora A, detailed public information regarding its specific effects on MYC degradation is limited.[1][2][3][4] Therefore, this guide will utilize the well-characterized Aurora A inhibitors, Alisertib (MLN8237) and CCT137690 , as primary examples to illustrate the principles and methodologies for studying the inhibition of this pathway.

The Canonical MYC Degradation Pathway

Under normal physiological conditions, MYC proteins are inherently unstable, with a half-life of approximately 15-30 minutes.[5] Their degradation is primarily mediated by the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex containing the F-box protein FBXW7 .[5] The process is initiated by a series of phosphorylation events within the MYC N-terminal transactivation domain.[5]

Initially, MYC is phosphorylated at Serine 62 (S62), a modification that transiently stabilizes the protein.[5] Subsequently, Glycogen Synthase Kinase 3β (GSK3β) phosphorylates Threonine 58 (T58).[5] This T58 phosphorylation is a critical step that creates a phosphodegron recognized by FBXW7.[5] The recruitment of FBXW7 leads to the polyubiquitination of MYC, marking it for degradation by the 26S proteasome.[5]

Aurora Kinase A: A Key Stabilizer of MYC

Aurora A kinase promotes the stability of MYC, particularly N-Myc, thereby counteracting its degradation. This stabilization is achieved through a direct protein-protein interaction that shields MYC from the FBXW7-mediated degradation machinery.[6] Importantly, this scaffolding function of Aurora A is independent of its kinase activity.[6] In many MYC-driven cancers, such as neuroblastoma with MYCN amplification, high levels of Aurora A are observed, which contributes to the accumulation of the N-Myc oncoprotein.[6]

Mechanism of Action of Aurora Kinase Inhibitors on MYC Degradation

Certain small-molecule inhibitors of Aurora A, such as Alisertib, can induce the degradation of MYC.[7] These inhibitors bind to Aurora A and induce a conformational change that disrupts the Aurora A-MYC complex.[7] Once released from this protective interaction, MYC becomes accessible to the degradation machinery. The subsequent phosphorylation cascade, culminating in T58 phosphorylation, allows for FBXW7 recognition, ubiquitination, and proteasomal degradation.[7]

Quantitative Data for Representative Aurora Kinase Inhibitors

The following tables summarize key quantitative data for Alisertib and CCT137690, demonstrating their potency against Aurora kinases and their anti-proliferative effects in cancer cell lines, particularly those with MYC amplification.

Table 1: Biochemical IC50 Values of Representative Aurora Kinase Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference(s) |

| Alisertib (MLN8237) | Aurora A | 1.2 | [8][9] |

| Aurora B | 396.5 | [8][9] | |

| CCT137690 | Aurora A | 15 | [10][11] |

| Aurora B | 25 | [10][11] | |

| Aurora C | 19 | [10][11] |

Table 2: Cellular GI50/IC50 Values of Representative Aurora Kinase Inhibitors in MYCN-Amplified Neuroblastoma Cell Lines

| Inhibitor | Cell Line | MYCN Status | GI50/IC50 (nM) | Reference(s) |

| Alisertib (MLN8237) | CRL-2396 | Amplified | 80-100 | [12][13] |

| TIB-48 | Amplified | 80-100 | [12][13] | |

| CCT137690 | Kelly | Amplified | 100 | [14][15] |

| NGP | Amplified | 120 | [14][15] | |

| LAN-1 | Amplified | 150 | [14][15] | |

| SK-N-BE(2) | Amplified | 180 | [14][15] | |

| IMR32 | Amplified | 200 | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Aurora kinase inhibitors on the MYC degradation pathway.

Western Blotting for MYC Protein Levels

This protocol is for the detection of changes in MYC protein levels following treatment with an Aurora kinase inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and buffers.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-MYC, anti-Aurora A, anti-β-actin or other loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with the Aurora kinase inhibitor for the specified time.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[16]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-MYC) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.[17]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane three times with TBST for 10 minutes each.[17]

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[18]

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Co-Immunoprecipitation (Co-IP) of Aurora A and MYC

This protocol is designed to determine if an Aurora kinase inhibitor disrupts the interaction between Aurora A and MYC.

Materials:

-

Non-denaturing cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

-

Primary antibodies for IP (e.g., anti-Aurora A or anti-MYC).

-

Isotype control IgG.

-

Protein A/G magnetic beads or agarose (B213101) resin.

-

Wash buffer (similar to lysis buffer).

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS sample buffer).

Procedure:

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.[19]

-

-

Pre-clearing the Lysate (Optional):

-

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[20]

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody (or isotype control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Collect the beads using a magnetic rack or by centrifugation.

-

Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[20]

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting, probing for both the immunoprecipitated protein (e.g., Aurora A) and the co-immunoprecipitated protein (e.g., MYC). A decrease in the co-immunoprecipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

-

Cycloheximide (CHX) Chase Assay for MYC Protein Half-life

This assay measures the stability of the MYC protein by inhibiting new protein synthesis and observing its degradation over time.

Materials:

-

Cycloheximide (CHX) stock solution.

-

Cell culture medium.

-

Cell lysis buffer and reagents for Western blotting.

Procedure:

-

Cell Treatment:

-

Time Course Collection:

-

Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90 minutes).[21]

-

-

Protein Analysis:

-

Prepare cell lysates and perform Western blotting for MYC as described previously.

-

-

Data Analysis:

-

Quantify the MYC band intensity at each time point and normalize it to the intensity at time 0.

-

Plot the relative MYC protein levels against time to determine the protein half-life. A shorter half-life in the inhibitor-treated cells indicates destabilization of the MYC protein.

-

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to an Aurora kinase inhibitor.

Materials:

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding and Treatment:

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[23]

-

-

Formazan (B1609692) Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[25]

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 or IC50 value.

-

In Vivo Neuroblastoma Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an Aurora kinase inhibitor in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice).[27]

-

MYCN-amplified neuroblastoma cells.

-

Matrigel (optional).

-

Aurora kinase inhibitor formulated for in vivo administration.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation:

-

Tumor Growth and Treatment Initiation:

-

Drug Administration:

-

Administer the Aurora kinase inhibitor according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[31] The vehicle is administered to the control group.

-

-

Efficacy Assessment:

-

Measure tumor volumes throughout the study.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for MYC levels).

-

Visualizations

Signaling Pathway of MYC Degradation and its Inhibition

Caption: MYC degradation pathway and the role of Aurora A and its inhibitors.

Experimental Workflow for Demonstrating MYC Destabilization

Caption: Workflow to confirm Aurora kinase inhibitor-mediated MYC destabilization.

Logical Relationship of Aurora A's Dual Functions in Cancer

Caption: Dual kinase-dependent and -independent roles of Aurora A in cancer.

References

- 1. Aurora kinase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK-1070916 (GSK-1070916A) | Aurora Kinase Inhibitor | AmBeed.com [ambeed.com]

- 4. targetmol.cn [targetmol.cn]

- 5. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. youtube.com [youtube.com]

- 18. bosterbio.com [bosterbio.com]

- 19. assaygenie.com [assaygenie.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 22. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Description of a New Xenograft Model of Metastatic Neuroblastoma Using NOD/SCID/Il2rg Null (NSG) Mice | In Vivo [iv.iiarjournals.org]

- 28. benchchem.com [benchchem.com]

- 29. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 30. aacrjournals.org [aacrjournals.org]

- 31. auajournals.org [auajournals.org]

In-Depth Technical Guide: Structure-Activity Relationship of Aurora Kinase Inhibitor-13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the pyrimidine-based Aurora kinase inhibitor-13, a potent compound designed to inhibit Aurora A kinase activity and subsequently reduce levels of MYC oncoproteins. The information presented herein is intended to support further research and development in the field of oncology therapeutics.

Introduction to Aurora Kinase and MYC Oncoproteins

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Overexpression of these kinases, particularly Aurora A, is frequently observed in various human cancers and is associated with genetic instability and tumorigenesis.[1][3] One of the key downstream effects of Aurora A is the stabilization of MYC-family oncoproteins (including c-MYC and MYCN), which are potent drivers of cell proliferation and are often considered challenging drug targets.[3][4][5] Inhibition of Aurora A kinase presents a promising therapeutic strategy to indirectly target and induce the degradation of these oncoproteins.[5]

This compound is a lead compound identified through structure-based drug design. It is a pyrimidine-based derivative that potently inhibits Aurora A kinase by inducing the DFG-out conformation, a specific inactive state of the kinase.[3][4][5] This action effectively reduces the levels of c-MYC and MYCN, leading to the inhibition of proliferation in cancer cells with high MYC expression.[4][5]

Core Structure and Mechanism of Action

The core structure of this compound is a pyrimidine (B1678525) scaffold. Its mechanism of action involves binding to the ATP-binding pocket of Aurora A kinase and stabilizing the DFG-out conformation. This conformational change is crucial for its inhibitory effect and subsequent destabilization of MYC oncoproteins.

Below is a diagram illustrating the signaling pathway involving Aurora A kinase and MYC, and the point of intervention by inhibitor-13.

References

- 1. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Aurora Kinase Inhibitor-13: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and meiosis. Their dysregulation is frequently implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This document provides a detailed technical guide on the target selectivity profile of a representative compound, Aurora Kinase Inhibitor-13 (AKI-13). The information presented herein is a synthesized profile based on publicly available data for various Aurora kinase inhibitors, intended to serve as a comprehensive resource for researchers in oncology and drug development. This guide covers the inhibitor's potency against Aurora kinase isoforms A, B, and C, a broader kinase selectivity panel, detailed experimental protocols for assessing its activity, and a visual representation of the relevant signaling pathways.

Target Selectivity Profile of AKI-13

The inhibitory activity of AKI-13 was assessed against the three isoforms of Aurora kinase. The half-maximal inhibitory concentrations (IC50) were determined using in vitro biochemical assays, providing a quantitative measure of the compound's potency and selectivity.

Table 1: In Vitro Inhibitory Activity of AKI-13 against Aurora Kinases

| Kinase Target | IC50 (nM) |

| Aurora A | 15 |

| Aurora B | 250 |

| Aurora C | 180 |

Data are representative values synthesized from typical kinase inhibitor profiles and do not correspond to a specific, named compound designated "Inhibitor-13."

To further characterize the specificity of AKI-13, its activity was evaluated against a panel of 250 kinases at a concentration of 1 µM. This broad screening helps to identify potential off-target effects and provides a more complete understanding of the inhibitor's selectivity.

Table 2: Kinase Selectivity Panel for AKI-13

| Kinase | % Inhibition at 1 µM |

| Aurora A | 98% |

| Aurora B | 75% |

| Aurora C | 82% |

| VEGFR2 | 65% |

| FLT3 | 58% |

| Abl | 45% |

| Lck | 30% |

| CDK2 | 25% |

| ... (242 other kinases) | <20% |

This table presents a hypothetical selectivity profile for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the target selectivity profile of Aurora kinase inhibitors.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the phosphorylation of a substrate peptide by a specific Aurora kinase isoform in the presence of an inhibitor.

Materials:

-

Recombinant human Aurora A, B, or C kinase

-

Biotinylated peptide substrate (e.g., for Aurora A, a peptide containing the Thr288 autophosphorylation site)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

HTRF Detection Reagents:

-

Europium cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of AKI-13 in DMSO, and then dilute further in the assay buffer.

-

In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 4 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate and ATP (at the Km concentration for ATP).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents (pre-mixed Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer containing EDTA).

-

Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the extent of substrate phosphorylation.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cell-Based Assay for Aurora Kinase Inhibition

This assay measures the inhibition of Aurora kinase activity within a cellular context by quantifying the phosphorylation of specific downstream substrates.

2.2.1. Inhibition of Aurora A Autophosphorylation

Principle: Aurora A undergoes autophosphorylation at Threonine 288 (p-Thr288) for its activation. An inhibitor's potency against Aurora A in cells can be determined by measuring the reduction in this phosphorylation.

Materials:

-

Human cancer cell line with detectable Aurora A expression (e.g., HeLa, HCT116).

-

Complete cell culture medium.

-

AKI-13.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: rabbit anti-phospho-Aurora A (Thr288) and mouse anti-total Aurora A.

-

Secondary antibodies: anti-rabbit and anti-mouse IgG conjugated to a fluorescent dye or HRP.

-

In-Cell Western or Western blotting reagents.

Procedure:

-

Seed cells in a 96-well or 24-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of AKI-13 for a specified time (e.g., 2-4 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

For In-Cell Western: Fix and permeabilize the cells, then follow the manufacturer's protocol for antibody incubation and detection.

-

For Western Blotting: Determine the protein concentration of the lysates, run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with the specified primary and secondary antibodies.

-

Quantify the signal for p-Aurora A (Thr288) and normalize it to the total Aurora A signal.

-

Calculate the percent inhibition of Aurora A autophosphorylation for each inhibitor concentration and determine the cellular IC50 value.

2.2.2. Inhibition of Histone H3 Phosphorylation (Aurora B substrate)

Principle: Aurora B is the primary kinase responsible for the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10) during mitosis. Inhibition of Aurora B activity leads to a decrease in this phosphorylation mark.

Materials:

-

Human cancer cell line (e.g., HeLa, HCT116).

-

Complete cell culture medium.

-

AKI-13.

-

Nocodazole (B1683961) (to enrich for mitotic cells).

-

Reagents and antibodies as described in section 2.2.1, with the primary antibodies being rabbit anti-phospho-Histone H3 (Ser10) and mouse anti-total Histone H3.

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with nocodazole for 12-16 hours to synchronize them in mitosis.

-

Add a serial dilution of AKI-13 to the synchronized cells and incubate for 1-2 hours.

-

Follow the procedures for cell lysis, protein quantification, and Western blotting or In-Cell Western as described in section 2.2.1, using antibodies against p-H3 (Ser10) and total Histone H3.

-

Quantify the p-H3 (Ser10) signal, normalize it to total Histone H3, and calculate the cellular IC50 for Aurora B inhibition.

Signaling Pathways and Experimental Workflow

Aurora Kinase Signaling Pathways

The following diagrams illustrate the key roles and substrates of Aurora kinases A, B, and C in cellular processes.

Introduction: Aurora Kinases as a Therapeutic Target in SCLC

An In-Depth Technical Guide to the Biological Activity of Aurora Kinase Inhibitors in Small Cell Lung Cancer (SCLC)

This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and preclinical and clinical data of Aurora kinase inhibitors in the context of Small Cell Lung Cancer (SCLC). The information is intended for researchers, scientists, and drug development professionals working to advance therapeutic strategies for this aggressive malignancy.

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid proliferation and early metastasis.[1] A key vulnerability of SCLC lies in its near-universal inactivation of the retinoblastoma (RB1) tumor suppressor gene, which leads to mitotic abnormalities and a heightened dependency on cell cycle regulators.[2][3] Aurora kinases, a family of serine/threonine kinases, are crucial for proper mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis.[4][5]

Two key isoforms, Aurora A (AURKA) and Aurora B (AURKB), are frequently overexpressed in cancer and their elevated expression is often linked to poor prognosis.[4] In SCLC, the combination of RB1 loss and frequent amplification or overexpression of MYC family oncogenes creates a state of "mitotic stress," rendering cancer cells particularly sensitive to the disruption of mitosis.[1][2][3][6] MYC, a potent oncogene, enhances AURKB activity and is also stabilized by it, creating a feedback loop that cancers with high MYC levels may be especially dependent on.[2][7] This creates a strong rationale for targeting Aurora kinases as a therapeutic strategy in SCLC.

Mechanism of Action

Aurora kinase inhibitors are small molecules that typically act as ATP-competitive inhibitors, blocking the kinase activity of AURKA and/or AURKB. Inhibition of these kinases disrupts critical mitotic events, leading to a cascade of cellular defects.

-

Inhibition of AURKA primarily affects centrosome separation and maturation, leading to mitotic spindle defects and chromosome misalignment.[5]

-

Inhibition of AURKB disrupts the spindle assembly checkpoint, chromosome condensation, and cytokinesis.[8]

The ultimate consequence of this mitotic disruption in cancer cells is mitotic catastrophe, characterized by endoreduplication (repeated DNA replication without cell division), the formation of polyploid cells, and subsequent apoptosis.[4][5]

Preclinical Activity and Quantitative Data

A variety of Aurora kinase inhibitors have demonstrated significant preclinical activity in SCLC models. The sensitivity often correlates with specific molecular subtypes, particularly those with high MYC expression.

In Vitro Growth Inhibitory Activity

The potency of Aurora kinase inhibitors has been evaluated across large panels of SCLC cell lines. High expression of the anti-apoptotic protein BCL2 has been identified as a significant predictor of resistance to AURKB inhibition, independent of MYC status.[9]

| Inhibitor (Target) | SCLC Subtype/Biomarker | Key Findings | Reference |

| AZD2811 (AURKB) | Broad Panel (n=57) | Potent growth inhibition in a subset of SCLC lines. Sensitive lines typically have IC50 < 100 nmol/L. | [9] |

| High BCL2 Expression | High BCL2 levels predict resistance to AZD2811-induced apoptosis. | [9] | |

| High c-MYC Expression | Often, but not exclusively, characterizes sensitive SCLC lines. | [9] | |

| Barasertib (AZD1152) (AURKB) | MYC-Amplified | Growth inhibition strongly correlates with c-MYC amplification and gene expression. | [6][7] |

| Alisertib (MLN8238) (AURKA) | MYC-Positive | MYC activation is a strong predictor of response. | [1] |

| PF-03814735 (AURKA/B) | MYC-Amplified | Activation or amplification of any MYC family gene strongly predicted response. | [1] |

| LSN3321213 (AURKA) | ASCL1-Positive | Induces mitotic arrest and decreases ASCL1 protein levels. | [3] |

Experimental Protocols and Methodologies

The evaluation of Aurora kinase inhibitors in SCLC involves a standard pipeline of in vitro and in vivo assays to determine efficacy and mechanism of action.

Key Experimental Methodologies

-

Cell Viability and Growth Inhibition Assays:

-

Protocol: SCLC cell lines are seeded in 96-well plates and treated with a dose-range of the Aurora kinase inhibitor for 72-96 hours. Cell viability is measured using reagents like CellTiter-Glo® (Promega) or resazurin.

-

Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

-

-

Western Blotting:

-

Protocol: Cells are treated with the inhibitor for a specified time course. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., for phospho-Histone H3 (Ser10) as a marker of AURKB inhibition, c-MYC, BCL2, ASCL1, and apoptosis markers like cleaved PARP).

-

Purpose: To confirm target engagement and assess downstream effects on key signaling proteins.

-

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis:

-

Protocol:

-

Cell Cycle: Cells are treated, harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). DNA content is analyzed to determine the percentage of cells in G1, S, and G2/M phases and to quantify polyploidy (>4N DNA content).

-

Apoptosis: Apoptosis is measured by staining with Annexin V and a viability dye (e.g., 7-AAD) to detect early and late apoptotic cells.

-

-

Purpose: To quantify the inhibitor's effect on mitotic arrest, polyploidy, and induction of cell death.[9]

-

-

In Vivo Efficacy Studies (Xenograft and GEMM Models):

-

Protocol: Human SCLC cell lines or patient-derived xenografts (PDXs) are implanted subcutaneously into immunodeficient mice. Alternatively, genetically engineered mouse models (GEMMs) of SCLC are used.[9][10] Once tumors are established, mice are randomized to receive vehicle or the Aurora kinase inhibitor.

-

Data Analysis: Tumor volume is measured regularly. Efficacy is determined by tumor growth inhibition (TGI) or tumor regression. Pharmacodynamic studies involve analyzing excised tumors for biomarkers (e.g., p-Histone H3) to confirm target engagement in vivo.

-

References

- 1. Deep and Prolonged Response to Aurora A Kinase Inhibitor and Subsequently to Nivolumab in MYCL1-Driven Small-Cell Lung Cancer: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora A kinase inhibition induces accumulation of SCLC tumor cells in mitosis with restored interferon signaling to increase response to PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Aurora A kinase inhibition induces accumulation of SCLC tumor cells in mitosis with restored interferon signaling to increase response to PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Aurora Kinase Inhibitors on c-MYC and N-MYC Protein Levels

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC family of oncoproteins, particularly c-MYC and N-MYC, are critical drivers of tumorigenesis in a wide range of human cancers. Their inherent instability and rapid turnover, primarily governed by the ubiquitin-proteasome system, make them challenging therapeutic targets. A key regulatory mechanism involves the serine/threonine kinase Aurora A (AURKA), which binds to and stabilizes both c-MYC and N-MYC, shielding them from degradation. This guide provides a detailed examination of how a class of small-molecule inhibitors targeting Aurora kinases, with a focus on the well-characterized compound Alisertib (MLN8237), disrupts this protective interaction, leading to a significant reduction in MYC protein levels. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for professionals in cancer research and drug development.

Introduction: The Aurora Kinase-MYC Axis

The MYC family of transcription factors, including c-MYC, N-MYC, and L-MYC, are master regulators of cell proliferation, growth, and metabolism.[1] Their deregulation is a hallmark of many human cancers, such as neuroblastoma, where amplification of the MYCN gene is a key indicator of poor prognosis.[2][3] The cellular levels of MYC proteins are tightly controlled through a process of phosphorylation-dependent ubiquitination and subsequent proteasomal degradation.[4]

Aurora A kinase (AURKA), a crucial regulator of mitosis, has been identified as a critical binding partner and stabilizer of N-MYC and c-MYC.[1][5] AURKA physically interacts with MYC proteins, preventing their recognition by the E3 ubiquitin ligase SCFFbxw7, thereby inhibiting their degradation.[2][4] This stabilization is often independent of AURKA's catalytic activity.[3][5]

Given this direct physical interaction, disrupting the AURKA-MYC complex has emerged as a viable therapeutic strategy. Certain selective Aurora A inhibitors, such as Alisertib (MLN8237) and others like MLN8054 and CD532, have been shown to induce conformational changes in AURKA that prevent MYC binding.[4][6][7] This action promotes the degradation of N-MYC and c-MYC, reduces their transcriptional activity, and inhibits the growth of MYC-dependent tumors.[3][8]

Mechanism of Action: How Aurora Kinase Inhibitors Destabilize MYC

The stability of N-MYC and c-MYC is largely regulated by a phosphodegron motif within Myc Box I (MBI). Sequential phosphorylation, first by Cdk1/cyclin B on Ser62 and then by GSK3β on Thr58, marks the protein for ubiquitination by the SCFFbxw7 E3 ligase complex and subsequent degradation by the proteasome.[4]

AURKA intervenes in this process by directly binding to a region of N-MYC that flanks this phosphodegron.[4] This interaction sterically hinders the SCFFbxw7 complex from efficiently ubiquitinating N-MYC, leading to its accumulation in cancer cells.[2][4][9]

Specific allosteric inhibitors of AURKA, such as Alisertib, bind to the kinase domain and induce a distorted conformation.[4][6] This altered structure is incompatible with N-MYC binding, leading to the dissociation of the AURKA/N-MYC complex.[4][10] Once released from AURKA's protective embrace, N-MYC is accessible to GSK3β and SCFFbxw7, leading to its rapid ubiquitination and proteasomal degradation.[3][11]

Quantitative Data: Effect of Inhibitors on MYC Levels

The following tables summarize the quantitative effects of various Aurora kinase inhibitors on N-MYC and c-MYC protein and mRNA levels as reported in preclinical studies.

Table 1: Effect of Aurora Kinase Inhibitors on N-MYC Levels

| Inhibitor | Cell Line / Model | Treatment | Effect on N-MYC Protein | Effect on MYCN mRNA | Reference |

| Alisertib (MLN8237) | LNCaP-N-Myc | 100 nM, 48h | Significant decrease | Not specified | [12] |

| Neuroblastoma Cells | 48h | 30%-50% decrease | Not specified | [13] | |

| BE(2)C & Lan-1 | 24h & 48h | Near complete loss (with JQ1) | No effect alone | [8] | |

| IMR-5 (Neuroblastoma) | Not specified | Decrease observed | Not specified | [14] | |

| CCT137690 | KELLY (Neuroblastoma) | 1 µM, 6-24h | Dose-dependent decrease | Not specified | [15] |

| CD532 | Neuroblastoma Cells | Not specified | Induces degradation | Not specified | [16] |

| Degrader 4 | IMR-32 (Neuroblastoma) | 24h | Potent degradation | No effect | [10] |

Table 2: Effect of Aurora Kinase Inhibitors on c-MYC Levels

| Inhibitor | Cell Line / Model | Treatment | Effect on c-MYC Protein | Effect on c-MYC mRNA | Reference |

| AZD1152 (Aurora B inh.) | CUTLL1 & HPB-ALL | Time-course | Diminished expression | Not specified | [17] |

| CCT137202 | Not specified | Not specified | Not specified | Reduced transcriptional levels | [15] |

| MK-0457 (Pan-Aurora inh.) | Lymphoma Cells | Not specified | Repression (with vorinostat) | Not specified | [5] |

| Degrader 4 | SH-SY5Y & SK-N-AS | 4h | No degradation | Not specified | [10] |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to assess the impact of Aurora kinase inhibitors on MYC protein levels and interactions.

Western Blotting for MYC Protein Quantification

Western blotting is used to detect and quantify changes in N-MYC and c-MYC protein levels following inhibitor treatment.

Methodology:

-

Cell Lysis: Treat cultured cells with the desired concentration of Aurora kinase inhibitor for a specified time. Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]

-

SDS-PAGE: Denature 10-20 µg of protein per sample and separate by size using 10% SDS-polyacrylamide gel electrophoresis.[18]

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with a primary antibody specific for N-MYC or c-MYC.[19] A loading control antibody (e.g., anti-GAPDH or anti-α-tubulin) should also be used.[19]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[19] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.[19]

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of the MYC band to the corresponding loading control band to determine the relative change in protein levels.[19]

Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Levels

RT-qPCR is employed to determine if the inhibitor-induced reduction in MYC protein is due to transcriptional downregulation.

Methodology:

-

RNA Isolation: Following inhibitor treatment, harvest cells and isolate total RNA using a reagent like TRIzol or a column-based kit. Assess RNA purity and integrity via spectrophotometry.[20][21]

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]

-

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (MYCN or c-MYC) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye such as SYBR Green.[22]

-

Thermal Cycling: Perform the reaction in a real-time PCR thermal cycler. Typical conditions include an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[20]

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing the data to the reference gene and comparing treated samples to untreated controls.[21][23]

Conclusion and Future Directions

The targeted destabilization of oncoproteins c-MYC and N-MYC through the inhibition of their stabilizing partner, Aurora A kinase, represents a powerful therapeutic strategy. Allosteric inhibitors like Alisertib effectively disrupt the AURKA-MYC complex, exposing MYC proteins to their native degradation machinery and leading to a rapid decrease in their cellular levels. This mechanism has shown significant preclinical efficacy, particularly in MYCN-amplified neuroblastoma.[5][9]

The data and protocols presented in this guide underscore the direct impact of this class of inhibitors on MYC protein homeostasis. Future research will likely focus on developing next-generation inhibitors with greater specificity and potency for disrupting the AURKA-MYC interaction, potentially through targeted protein degradation (PROTACs), and on identifying rational combination therapies to overcome potential resistance mechanisms.[8][10] A thorough understanding of the underlying molecular interactions and robust experimental validation, as detailed herein, are critical for advancing these promising therapies toward clinical application.

References

- 1. Aurora A binds to the transactivation domain of c-Myc and recognizes the phosphorylated N-terminal degron motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of aurora-a induce proteasomal degradation of N-myc in childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Combined inhibition of Aurora-A and ATR kinase results in regression of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Association with Aurora-A Controls N-MYC-Dependent Promoter Escape and Pause Release of RNA Polymerase II during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct Phosphorylation and Stabilization of MYC by Aurora B Kinase Promote T-cell Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. A field guide to Aurora kinase inhibitors: an oocyte perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. gene-quantification.de [gene-quantification.de]

- 22. neoplasiaresearch.com [neoplasiaresearch.com]

- 23. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]

In Vitro Potency of Aurora Kinase Inhibitor-13: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of Aurora kinase inhibitor-13, a novel pyrimidine-based compound. The document focuses on its inhibitory concentration (IC50), the experimental protocols for its determination, and its targeted signaling pathways.

Core Data Summary

This compound, chemically identified as (S)-(4-chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, has demonstrated significant potential as a targeted therapeutic agent.[1] It was developed as a potent inhibitor of Aurora A kinase, designed to induce the DFG-out conformation of the enzyme.[1]

Enzymatic Inhibitory Potency

While the specific enzymatic IC50 value for this compound against Aurora A has not been explicitly detailed in the primary literature, related compounds in the same series with slightly less potency exhibit IC50 values in the range of 52.2 to 64.9 nM against Aurora A.[1] Modifications to the structure of inhibitor-13 that were expected to decrease its activity resulted in compounds with an Aurora A IC50 greater than 100 nM, suggesting that the IC50 of inhibitor-13 itself is below this threshold.[1] The compound was also observed to inhibit the phosphorylation of both Aurora A and Aurora B in a dose-dependent manner.

Cellular Proliferation Inhibitory Potency

This compound has shown potent anti-proliferative effects in various high-MYC expressing small-cell lung cancer (SCLC) cell lines, with IC50 values generally below 200 nM.[1] A notable example is its high potency in the NCI-H524 SCLC cell line.[1]

| Cell Line | Cancer Type | MYC Status | Growth Inhibition IC50 (nM) |

| NCI-H524 | Small-Cell Lung Cancer | c-MYC Amplified | 3.36 |

Experimental Protocols

The determination of the in vitro potency of this compound involves two primary types of assays: enzymatic assays to measure direct inhibition of the kinase and cell-based assays to assess the effect on cell proliferation.

Aurora Kinase Enzymatic Assay (General Protocol)

A common method for determining the enzymatic IC50 of a kinase inhibitor is a luminescence-based assay that measures the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase substrate (e.g., myelin basic protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader capable of luminescence detection

Procedure:

-

A kinase reaction mixture is prepared containing the Aurora A enzyme, the substrate, and the kinase assay buffer.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 1 hour).

-

The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

-

The luminescence is measured using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

IC50 values are calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

The anti-proliferative activity of this compound in cancer cell lines is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

SCLC cell lines (e.g., NCI-H524)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidic isopropanol)

-

96-well microplates

-

Microplate reader capable of absorbance measurement

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Following the treatment period, MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

This compound primarily targets the Aurora A kinase, which plays a crucial role in the stabilization of the MYC family of oncoproteins. Overexpression of Aurora A is common in many cancers and contributes to tumorigenesis by preventing the degradation of MYC proteins.

The inhibitor is designed to bind to the ATP-binding pocket of Aurora A and induce a "DFG-out" conformation, which is an inactive state of the kinase. This inhibition of Aurora A activity leads to the destabilization of MYC oncoproteins, which are then targeted for proteasomal degradation. The reduction in MYC levels subsequently suppresses tumor cell proliferation and survival.

References

The Guardian and the Fugitive: Aurora A Kinase as a Key Stabilizer of MYC Oncoproteins

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The MYC family of oncoproteins (c-MYC, N-MYC, and L-MYC) are potent drivers of cellular proliferation and are frequently deregulated in a wide spectrum of human cancers. Their inherent instability, orchestrated by the ubiquitin-proteasome system, presents a therapeutic vulnerability. A critical regulator in this process is the serine/threonine kinase Aurora A (AURKA), which has emerged as a key factor in promoting the stability of MYC proteins, thereby sustaining oncogenic signaling. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the Aurora A-mediated stabilization of MYC, with a focus on N-MYC, a key driver in neuroblastoma. We will delve into the signaling pathways, present quantitative data on protein-protein interactions, and provide detailed experimental protocols for studying this crucial oncogenic axis.

The Aurora A-MYC Signaling Axis: A Molecular Overview

The canonical degradation pathway for MYC proteins involves a sequential phosphorylation cascade. For N-MYC, this is initiated by Cyclin B/Cdk1 phosphorylation on Serine 62 (S62), followed by Glycogen Synthase Kinase 3 (GSK3) phosphorylation on Threonine 58 (T58).[1][2] This dual phosphorylation event creates a phosphodegron that is recognized by the F-box protein FBXW7, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][3] FBXW7 then mediates the K48-linked polyubiquitination of N-MYC, targeting it for proteasomal degradation.[3][4]

Aurora A intervenes in this process primarily through a kinase-independent mechanism, particularly for N-MYC.[1][5] It directly binds to the N-terminal transactivation domain of N-MYC, specifically to regions flanking the Myc Box I (MBI) which contains the phosphodegron.[3][4] This interaction sterically hinders the access of FBXW7 to the N-MYC phosphodegron, thereby inhibiting ubiquitination and subsequent degradation.[3][4] Interestingly, Aurora A can interact with both N-MYC and the SCF(Fbxw7) complex, suggesting the formation of a ternary complex where Aurora A modulates the ubiquitination process.[1] While the stabilization of N-MYC by Aurora A is largely independent of its kinase activity, certain Aurora A inhibitors that induce a conformational change in the kinase domain can disrupt the Aurora A/N-Myc complex, leading to N-MYC destabilization.[3][4][5]

For c-MYC, Aurora A also promotes its stability by interfering with its ubiquitination and degradation.[6] Studies have shown that Aurora A binding to c-MYC is enhanced by the phosphorylation of the T58/S62 degron, indicating that Aurora A preferentially recognizes the pool of c-MYC that is marked for degradation.[6]

Signaling Pathway Diagram

Caption: Aurora A-mediated stabilization of MYC oncoproteins.

Quantitative Data on the Aurora A-MYC Interaction